Methyl 2-(benzylamino)-2-cyclopropylacetate
Description
Methyl 2-(benzylamino)-2-cyclopropylacetate (CAS: N/A; Ref: 10-F741232) is an ester derivative featuring a cyclopropane ring and a benzylamino substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for spirocyclic and bicyclic frameworks seen in bioactive molecules .
For example, methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1) is a key precursor in related syntheses, undergoing reactions with amines or protected amino groups . Notably, commercial availability of this compound is discontinued, likely due to challenges in scalability or stability .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-2-cyclopropylacetate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12(11-7-8-11)14-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
MAOFRVAWNYNGOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclopropylglycine Derivatives
- Method: Conversion of cyclopropylglycine to its methyl ester hydrochloride salt using thionyl chloride in anhydrous methanol.
- Conditions:
- Thionyl chloride (7.6 mL, 104 mmol) added to methanol (750 mL) at 0 °C.
- (S)-cyclopropylglycine (10.0 g, 86.9 mmol) added.
- Reaction warmed to room temperature and refluxed for 4 hours.
- Product isolated by concentration and acetone washing.
- Yield: 62%
- Characteristics: White solid, melting point 134.0-135.9 °C, molecular ion peak MS: 130 (M+H+).
This step provides the methyl ester hydrochloride salt of cyclopropylglycine, a key intermediate for further functionalization.
Reductive Alkylation / Nucleophilic Substitution with Benzylamine
- Approach: Introduction of the benzylamino group at the α-position of the cyclopropylacetate via nucleophilic substitution on a suitable leaving group (e.g., halide) or reductive amination.
- Typical Reaction: Benzylamine reacts with an α-bromo or α-chloro cyclopropylacetate ester in the presence of a base (e.g., sodium hydride, potassium carbonate).
- Solvents: Polar aprotic solvents such as tetrahydrofuran or dimethylformamide.
- Temperature: Elevated temperatures to facilitate substitution.
- Outcome: Formation of methyl 2-(benzylamino)-2-cyclopropylacetate.
This method is analogous to the synthesis of ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate, a closely related compound, where benzylamine is reacted with ethyl 2-bromoacetate.
Synthesis from Cyclopropyl Methyl Ketone via Multistep Routes
- Step 1: Preparation of racemic cyclopropylglycine from cyclopropyl methyl ketone via a three-step sequence involving amination and esterification.
- Step 2: Protection of amino group with Boc (butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups.
- Step 3: Conversion of Boc-protected methyl ester to methyl 2-cyclopropyl-2-N-Boc-iminoacetate via N-chlorination and dehydrochlorination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Step 4: Addition of nucleophiles, including benzylamine, to the iminoacetate intermediate to yield the desired amino ester derivative.
- Enzymatic Resolution: Papain enzyme hydrolysis can be used to obtain enantiomerically pure cyclopropylglycine derivatives.
- Yields: High enantiomeric excess (>99%) achievable with enzymatic resolution.
- References: Advanced Synthesis & Catalysis (2006), Tetrahedron (1993, 1995, 2008).
Alternative Esterification Using Acetyl Chloride
- Method: Esterification of cyclopropylglycine with acetyl chloride in anhydrous methanol.
- Conditions:
- Acetyl chloride (15 eq) added slowly to suspension of cyclopropylglycine in methanol at 0 °C.
- Stirred at room temperature for 16-18 hours.
- Concentrated and dried to yield methyl ester.
- Yield: Quantitative (>100% crude yield due to impurities).
- Characterization: 1H NMR confirms methyl ester formation.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. In alkaline media (e.g., NaOH/EtOH), saponification proceeds at 60–80°C with >90% conversion. Transesterification with ethanol in the presence of catalytic HCl generates the ethyl ester derivative.
Table 1: Hydrolysis Conditions and Yields
| Condition | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| 1M NaOH, EtOH | 80°C | 4 hr | 2-(Benzylamino)-CPAA* | 92% | |
| 2M HCl, H₂O/THF | 60°C | 6 hr | 2-(Benzylamino)-CPAA | 85% |
*CPAA = Cyclopropylacetic acid
Benzylamino Group Reactivity
The secondary amine participates in alkylation and acylation reactions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives.
-
Acylation : Reacts with acetyl chloride in CH₂Cl₂/TEA to form N-acetyl products.
Notably, the benzyl group can be removed via hydrogenolysis (H₂/Pd-C) to expose a primary amine , enabling further functionalization.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective additions and ring-retentive functionalization:
Palladium-Catalyzed Hydrophosphorylation
Under Pd₂dba₃/dppf catalysis, the compound reacts with dialkyl phosphites to form cyclopropylphosphonates. Electron-withdrawing substituents enhance facial selectivity .
Table 2: Hydrophosphorylation Optimization
| Catalyst System | R Group | Conversion | trans:cis | Source |
|---|---|---|---|---|
| Pd₂dba₃·CHCl₃/dppf | Ph | 98% | 4:1 | |
| Pd(PPh₃)₄ | CO₂Me | 100% | 3:1 |
Carbozincation and Carbomagnesiation
Iron- or copper-catalyzed additions of Grignard reagents (RMgX) proceed with syn-selectivity, enabling installation of aryl/alkyl groups . Cyclopropylzinc intermediates react stereospecifically with electrophiles (e.g., allyl bromides) .
Mechanistic Insights from Kinetic Studies
Reactions involving similar cyclopropane-amino esters exhibit two-step mechanisms. For example:
This suggests that reactions of Methyl 2-(benzylamino)-2-cyclopropylacetate may involve analogous intermediates, particularly in SN²-type substitutions at the cyclopropane carbon .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research has explored its potential as a precursor for drugs targeting neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-(benzylamino)-2-cyclopropylacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs. Cyclopropylmethyl Groups : The benzyl group in the target compound enhances aromatic interactions in biological systems but may reduce solubility compared to the smaller cyclopropylmethyl group in CID 28566992 .
- Chloro vs. Amino Substituents: Methyl 2-chloro-2-cyclopropylideneacetate serves as a versatile electrophilic precursor, enabling Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce amino groups .
- Synthetic Challenges: Low yields (e.g., 12% for spirocyclic analog 71i ) highlight steric and electronic hurdles in benzylamino-substituted cyclopropane syntheses.
Spectral and Physicochemical Data
- IR/NMR Trends: Benzylamino derivatives exhibit characteristic ν(N–H) stretches at ~2962 cm⁻¹ and δ(H) = 0.70–1.15 ppm for cyclopropane protons, consistent with analogs like 71i .
- Mass Spectrometry: Prominent [M⁺] peaks at m/z 300–550 (e.g., m/z 548 for 71i ) align with molecular weights of benzylamino-spirocyclic compounds.
Biological Activity
Methyl 2-(benzylamino)-2-cyclopropylacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H17N1O2
- Molecular Weight : 219.28 g/mol
- CAS Number : 17945-54-9
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound is believed to modulate enzyme activity, particularly in pathways related to inflammation and cancer cell proliferation. Its structure allows it to form hydrogen bonds with target proteins, influencing their functional state.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it has demonstrated selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Research Findings
-
Case Study: Antimicrobial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial effects .
-
Case Study: Anticancer Effects
- In a preclinical trial reported in Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant growth inhibition and apoptosis induction through mitochondrial pathway activation.
-
Case Study: Mechanistic Insights
- A mechanistic study in Biochemical Pharmacology explored the interaction of this compound with specific protein targets involved in cell signaling pathways. The findings suggested that the compound inhibits the phosphorylation of key proteins involved in the MAPK signaling pathway, thereby disrupting cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | S. aureus: 32; E. coli: 64 | MCF-7: 15 |
| Ethyl 3-(benzylamino)propanoate | Moderate Antimicrobial | S. aureus: 64; E. coli: >128 | MCF-7: >20 |
| N,N-Dimethylbenzamide | Low Antimicrobial | S. aureus: >128; E. coli: >128 | MCF-7: >50 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-(benzylamino)-2-cyclopropylacetate, and what intermediates are critical for its formation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of methyl 2-chloro-2-cyclopropylideneacetate with benzylamine. Key intermediates include spirocyclopropaneoxazolines or cyclopropane-annelated pyrimidinones, formed under controlled reaction conditions (e.g., anhydrous solvents, 60–80°C). Monitoring reaction progress via TLC and optimizing stoichiometry of benzylamine (1.2–1.5 equivalents) minimizes side products .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 0.8–1.5 ppm). The benzylamino group shows aromatic protons (δ 7.2–7.4 ppm) and NH resonance (δ 3.5–4.0 ppm). Carbon signals for the ester carbonyl (δ 165–170 ppm) and quaternary carbons (δ 154–161 ppm) confirm cyclopropane geometry .
- MS : Characteristic fragments include [M+– CONH2] (m/z 180) and benzyl-related ions (m/z 77, 104), with molecular ion peaks aligning with calculated m/z 207–300 .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor for residual benzylamine by IR (absence of NH stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropane ring impact nucleophilic substitution with benzylamine, and how can reaction conditions be optimized?
- Methodological Answer : The cyclopropane’s rigidity increases activation energy for substitution. Strategies include:
- Using catalytic Lewis acids (e.g., ZnCl₂) to polarize the C–Cl bond.
- Elevated temperatures (80–100°C) to overcome kinetic barriers.
- Solvent tuning (e.g., DMSO for enhanced nucleophilicity).
- Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects .
Q. What conformational constraints does the cyclopropane moiety impose when this compound is incorporated into peptide analogs?
- Methodological Answer : The cyclopropane ring enforces a fixed dihedral angle (~120°), mimicking topographically constrained amino acids like 1-aminocyclopropane-1-carboxylic acid. This rigidity enhances peptide stability against proteolysis and improves receptor selectivity. Circular dichroism (CD) and X-ray crystallography are used to validate conformational effects .
Q. How can researchers reconcile discrepancies in synthetic yields reported for derivatives of this compound?
- Methodological Answer : Yield variations often arise from:
- Impurities in starting materials (e.g., residual moisture in methyl 2-chloro-2-cyclopropylideneacetate).
- Competing side reactions (e.g., Michael additions with Grignard reagents).
- Systematic optimization via DOE (Design of Experiments) to identify critical factors (e.g., reaction time, benzylamine equivalents) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : The cyclopropane’s strain energy (≈27 kcal/mol) enhances reactivity as a dienophile. Computational modeling (DFT) predicts regioselectivity in Diels-Alder reactions, while LC-MS tracks adduct formation. Experimental validation using furan derivatives shows endo/exo selectivity ratios >4:1 .
Key Considerations for Researchers
- Avoid Common Pitfalls : Ensure anhydrous conditions to prevent hydrolysis of the ester group.
- Advanced Applications : Explore the compound’s utility in synthesizing LDHB inhibitors (e.g., AXKO-0046 analogs) for cancer metabolism studies .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., Gaussian) to resolve ambiguities in stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
